molecular formula C11H8BrNO B2370947 1-(4-bromophenyl)pyridin-2(1H)-one CAS No. 1845694-31-6

1-(4-bromophenyl)pyridin-2(1H)-one

Cat. No.: B2370947
CAS No.: 1845694-31-6
M. Wt: 250.095
InChI Key: XGVIXGUOBJCSMK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridinone ring substituted with a bromophenyl group at the 1-position

Scientific Research Applications

1-(4-Bromophenyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or unanswered questions about the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pyridin-2(1H)-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzoyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. Another approach involves the Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and 2-chloropyridine in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyridinone ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, dimethylformamide).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Substituted pyridinones with various functional groups replacing the bromine atom.

    Oxidation Reactions: Pyridinone N-oxides.

    Reduction Reactions: Pyridinone alcohols.

Comparison with Similar Compounds

    1-Phenylpyridin-2(1H)-one: Lacks the bromine substituent, resulting in different reactivity and binding properties.

    1-(4-Chlorophenyl)pyridin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in electronic and steric effects.

    1-(4-Methylphenyl)pyridin-2(1H)-one: Features a methyl group, which affects the compound’s hydrophobicity and reactivity.

Uniqueness: 1-(4-Bromophenyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-(4-bromophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVIXGUOBJCSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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